molecular formula C8H9IN2O2 B11840143 Ethyl 4-amino-5-iodonicotinate

Ethyl 4-amino-5-iodonicotinate

Cat. No.: B11840143
M. Wt: 292.07 g/mol
InChI Key: ORZXAGUKVPSLQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-5-iodonicotinate is a high-purity pyridine-based building block specifically designed for advanced research and development. This compound integrates two highly functional groups—an amino group and an iodo group—onto a pyridine ring that also contains an ester moiety. This specific substitution pattern makes it an exceptionally versatile intermediate in medicinal chemistry and drug discovery . The presence of the iodine atom offers a reactive site for modern cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling researchers to introduce complex aromatic systems at the 5-position of the pyridine ring . Concurrently, the electron-donating amino group at the 4-position and the hydrolysable ethyl ester further enhance its utility, allowing for the strategic synthesis of a wide array of functionalized nicotinic acid derivatives . As a key synthetic precursor, this compound is instrumental in the exploration and creation of novel active molecules, making it a valuable asset for research laboratories focused on developing new therapeutic agents. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) and adhere to all stated hazard and precautionary statements prior to use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9IN2O2

Molecular Weight

292.07 g/mol

IUPAC Name

ethyl 4-amino-5-iodopyridine-3-carboxylate

InChI

InChI=1S/C8H9IN2O2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2H2,1H3,(H2,10,11)

InChI Key

ORZXAGUKVPSLQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1N)I

Origin of Product

United States

Strategic Synthetic Methodologies for Ethyl 4 Amino 5 Iodonicotinate

Directed Ortho-Metalation and Halogenation Routes

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the position ortho to the DMG. wikipedia.orgorganic-chemistry.org The resulting organolithium intermediate can then be trapped with an electrophile, in this case, an iodine source, to introduce the iodine atom at the desired position.

Employment of Mixed Lithium-Cadmium Bases for Pyridine (B92270) Functionalization

The functionalization of pyridine rings using DoM can be challenging due to the potential for 1,2-addition of the organometallic reagent to the pyridine ring. harvard.edu To circumvent this, highly hindered amide bases like TMPMgCl•LiCl (TMP = 2,2,6,6-tetramethylpiperidide) have been effectively used for the directed metalation of electron-poor heteroarenes. harvard.edu While direct evidence for the use of mixed lithium-cadmium bases in the synthesis of the title compound is not prevalent in the reviewed literature, the principle of using mixed-metal bases to enhance selectivity and reactivity is a well-established concept in organometallic chemistry. The choice of base is critical and often requires empirical optimization to achieve the desired outcome.

Trapping of Metalated Intermediates with Iodine Sources

Once the ortho-lithiated intermediate is formed, it is reacted with an electrophilic iodine source to introduce the iodine atom. Molecular iodine (I₂) is a common and effective electrophile for this purpose. nih.gov The reaction is typically carried out at low temperatures to maintain the stability of the organolithium species. The selection of the iodine source and reaction conditions is crucial to ensure high yields and prevent side reactions.

Electrophilic Aromatic Iodination Strategies on Nicotinic Acid Derivatives

Electrophilic aromatic iodination is another key strategy for introducing an iodine atom onto the pyridine ring of nicotinic acid derivatives. This method involves the reaction of an electron-rich aromatic ring with an electrophilic iodine species.

Application of N-Iodosuccinimide (NIS) in Regioselective Iodination

N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination due to its mild nature and ease of handling. organic-chemistry.org The regioselectivity of the iodination is influenced by the directing effects of the substituents already present on the pyridine ring. For the synthesis of Ethyl 4-amino-5-iodonicotinate, the amino group at the 4-position and the ester at the 3-position would direct the incoming electrophile. It has been noted that Pd(II)-catalyzed C-H iodination using NIS has been employed for benzamides, representing an important advancement in this area. nih.gov

Influence of Catalytic Systems and Solvents on Iodination Efficiency

The efficiency of iodination reactions can be significantly enhanced by the use of catalytic systems. For instance, gold(I) has been shown to catalyze the efficient iodination of various electron-rich arenes with NIS under mild conditions. organic-chemistry.org Similarly, iron(III) triflimide, generated in situ, can activate NIS for the iodination of a wide range of arenes. organic-chemistry.org The choice of solvent also plays a critical role. For example, hexafluoroisopropanol has been demonstrated to be an effective solvent for the mild and regioselective halogenation of arenes and heterocycles with N-halosuccinimides. organic-chemistry.org

Amination and Esterification Sequences

The synthesis of this compound also involves the introduction of the amino group and the formation of the ethyl ester. These transformations can be carried out at different stages of the synthetic sequence.

Esterification of nicotinic acid derivatives is a fundamental process. scholarsresearchlibrary.com A common method involves reacting the corresponding carboxylic acid with an alcohol, such as ethanol, in the presence of an acid catalyst. scholarsresearchlibrary.com For instance, 4-aminonicotinic acid can be esterified with methanol (B129727) using a strong acid catalyst like sulfuric acid. Microwave-assisted esterification has also been reported as an efficient method. mdpi.com

Chemical Reactivity and Transformative Potential of Ethyl 4 Amino 5 Iodonicotinate

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. mdpi.com The carbon-iodine bond in ethyl 4-amino-5-iodonicotinate is particularly amenable to these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. rsc.orgfishersci.es This reaction is valued for its mild conditions and the commercial availability of a wide range of boronic acids. nih.gov this compound can be coupled with various aryl or heteroaryl boronic acids to introduce new substituents at the 5-position. For instance, the coupling of a related iodinated pyridine (B92270) derivative with pyridylborane has been reported in the synthesis of complex heterocyclic systems. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Related Iodo-Substituted Heterocycles

Aryl/Heteroaryl Boronic Acid Catalyst Base Solvent Product Reference
Pyridylborane Pd(OAc)₂/PPh₃ K₂CO₃ THF/H₂O Pyridyl-substituted heterocycle researchgate.net
Aryl boronic acids Pd(PPh₃)₄ K₂CO₃ Not Specified Arylated hydrazide derivatives researchgate.net

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.netlibretexts.org This reaction is highly effective for the alkynylation of iodo-substituted aromatic rings. nih.gov this compound can undergo Sonogashira coupling with various terminal alkynes to introduce alkynyl groups, which are valuable for further transformations. For example, the Sonogashira coupling of iodo benzene (B151609) with ethyl propiolate has been optimized to produce ethyl 3-phenylpropiolate. researchgate.net

Table 2: General Conditions for Sonogashira Coupling

Reactants Catalyst System Base Solvent Product Type Reference
Aryl iodide, terminal alkyne Pd(PPh₃)₄, CuI Amine (e.g., Et₃N) THF or DMF Aryl-alkyne researchgate.net

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgnih.gov This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. researchgate.net this compound can be coupled with a variety of primary and secondary amines to synthesize 5-amino-substituted nicotinic acid derivatives. This methodology is crucial for the synthesis of many biologically active compounds. mdpi.com

Table 3: Key Features of Buchwald-Hartwig Amination

Feature Description Reference
Catalyst Palladium complexes with specialized phosphine (B1218219) ligands orgsyn.org
Substrates Aryl (pseudo)halides and a wide range of amines nih.gov
Bond Formed C(sp²)-N nih.gov

| Significance | Access to a diverse array of aryl amines | wikipedia.org |

Stille Coupling and Other Metal-Mediated Cross-Couplings

The Stille coupling involves the reaction of an organotin compound with an organic halide catalyzed by palladium. organic-chemistry.orgwikipedia.org While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org this compound can potentially undergo Stille coupling to form C-C bonds. Other metal-mediated cross-coupling reactions, such as the Negishi (organozinc) and Hiyama (organosilicon) couplings, also offer pathways for the functionalization of aryl halides, although they are less commonly reported for this specific substrate. whiterose.ac.uk

Nucleophilic Substitution at the Iodine Center

The iodine atom in this compound can also be displaced by various nucleophiles, a process known as nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.com This reaction is facilitated by the electron-withdrawing nature of the pyridine ring and the ester group.

Replacement by Oxygen, Nitrogen, and Sulfur Nucleophiles

The iodo group can be substituted by oxygen, nitrogen, and sulfur nucleophiles to introduce a variety of functional groups.

Oxygen Nucleophiles: Alkoxides and phenoxides can displace the iodine to form ethers. These reactions often require a base to generate the nucleophilic species. researchgate.net

Nitrogen Nucleophiles: Amines, both primary and secondary, can act as nucleophiles to form 5-amino derivatives. mountainscholar.orgmdpi.com This provides an alternative to the Buchwald-Hartwig amination, although it may require harsher conditions.

Sulfur Nucleophiles: Thiolates are potent nucleophiles and can readily displace the iodine to form thioethers. libretexts.org The resulting sulfur-containing compounds can be valuable intermediates in further synthetic transformations. cas.cn

Table 4: Nucleophilic Substitution Reactions

Nucleophile Type Example Nucleophile Product Functional Group Reference
Oxygen Alkoxide (RO⁻) Ether (-OR) researchgate.net
Nitrogen Amine (RNH₂) Amino (-NHR) mountainscholar.orgmdpi.com

Reactivity of the Amino Group

The amino group at the C4-position of the pyridine ring is a key site of reactivity, behaving as a typical aromatic amine. It can readily undergo reactions such as acylation, sulfonylation, alkylation, and diazotization, enabling further functionalization of the molecule.

Acylation, Sulfonylation, and Alkylation Reactions

The nucleophilic nature of the amino group in this compound allows it to react with various electrophiles.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amino group or to introduce specific acyl moieties as part of a larger synthetic strategy. For instance, acylation with acetyl chloride would yield ethyl 4-acetamido-5-iodonicotinate. This transformation is analogous to the N-acetylation of similar aminobenzoates, which serves to moderate the activating effect of the amino group or protect it during subsequent reactions. google.com

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, leads to the formation of sulfonamides. This reaction is useful for introducing sulfonyl groups, which are prevalent in many biologically active compounds.

Alkylation: While direct N-alkylation of aromatic amines can sometimes be challenging due to potential over-alkylation, it can be achieved under specific conditions. The reactivity of the amino group allows for the introduction of alkyl substituents, further diversifying the molecular structure.

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chloride, Acetic anhydrideN-Acyl amide
Sulfonylationp-Toluenesulfonyl chlorideN-Sulfonamide
AlkylationAlkyl halideN-Alkyl amine

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

One of the most significant transformations of the amino group on the pyridine ring is its conversion to a diazonium salt. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). sapub.orgresearchgate.net The resulting diazonium salt is a highly versatile intermediate that can be substituted by a wide range of nucleophiles, often through copper(I)-catalyzed Sandmeyer reactions. organic-chemistry.orgnih.gov

This methodology allows for the replacement of the amino group with various functionalities that are otherwise difficult to introduce directly onto the aromatic ring.

Key Sandmeyer and Related Transformations:

Halogenation: The diazonium salt can be converted to the corresponding chloro, bromo, or cyano derivatives using CuCl, CuBr, or CuCN, respectively. nih.gov

Iodination: Treatment with potassium iodide (KI) allows for the introduction of another iodine atom, if desired, or replacement of the diazonium group without the need for a copper catalyst. organic-chemistry.orgnih.gov

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution yields the corresponding phenol (B47542) derivative. organic-chemistry.org

These reactions dramatically expand the synthetic utility of this compound, enabling the creation of a diverse library of substituted nicotinates.

ReactionReagentsProduct Functional Group
DiazotizationNaNO₂, HCl (0-5 °C)Diazonium Salt (-N₂⁺Cl⁻)
Sandmeyer (Chlorination)CuClChloro (-Cl)
Sandmeyer (Bromination)CuBrBromo (-Br)
Sandmeyer-type (Iodination)KIIodo (-I)
Sandmeyer (Cyanation)CuCNCyano (-CN)
HydroxylationH₂O, HeatHydroxyl (-OH)

Transformations Involving the Ester Moiety

The ethyl ester group at the C3-position provides another reactive site for modifying the molecule's structure and properties.

Hydrolysis to the Carboxylic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-5-iodonicotinic acid, under either acidic or basic conditions. savemyexams.com Alkaline hydrolysis, using bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) in an aqueous or mixed solvent system (e.g., methanol (B129727)/water), is often preferred because it is an irreversible reaction that goes to completion. savemyexams.comresearchgate.net The reaction typically involves heating the ester with the base, followed by acidification of the resulting carboxylate salt to yield the free carboxylic acid. researchgate.net This carboxylic acid is a key intermediate for further transformations, such as amidation. A related compound, methyl 6-amino-5-iodonicotinate, can be hydrolyzed to its corresponding acid using KOH in a mixture of methanol and water at elevated temperatures.

Transesterification and Amidation Reactions

Transesterification: This reaction involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with methanol under acidic conditions would yield mthis compound. Using a large excess of the new alcohol can drive the equilibrium towards the desired product. masterorganicchemistry.com This process is useful for modifying the ester group to alter the compound's physical properties or reactivity. google.com

Amidation: The ester can be converted directly to an amide by reacting it with ammonia (B1221849) or a primary/secondary amine, although this reaction often requires high temperatures and pressures. A more common and efficient method for amide synthesis involves the initial hydrolysis of the ester to the carboxylic acid, as described in section 3.4.1. The resulting carboxylic acid can then be coupled with an amine using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov This two-step sequence provides a versatile route to a wide range of N-substituted amides.

TransformationReagentsProduct Functional Group
HydrolysisNaOH or KOH, then H₃O⁺Carboxylic Acid (-COOH)
TransesterificationR'OH, H⁺ or RO⁻New Ester (-COOR')
Amidation (from acid)1. NaOH, H₂O; 2. R'R''NH, Coupling agentsAmide (-CONR'R'')

Cycloaddition and Annulation Reactions Leading to Fused Heterocycles

The presence of multiple reactive sites on the this compound scaffold makes it an excellent substrate for cycloaddition and annulation reactions to construct fused heterocyclic systems. These reactions can utilize the iodo, amino, and ester functionalities to build new rings onto the pyridine core.

Palladium-catalyzed cross-coupling reactions are particularly powerful in this context. For example, the iodo group at the C5-position can readily participate in reactions like the Suzuki, Heck, or Sonogashira couplings. When coupled with an appropriately functionalized partner, these reactions can be followed by an intramolecular cyclization (annulation) to form fused bicyclic or polycyclic structures.

A notable example is the one-pot palladium-catalyzed cross-coupling and cyclization of ethyl iodopyridinecarboxylates with 2-aminopyridine (B139424) to generate novel dipyrido[1,2-a:4',3'-d]pyrimidin-11-one structures. acs.org In a similar fashion, this compound could be envisioned to undergo intramolecular cyclization after an initial intermolecular coupling, or participate as a substrate in domino reactions leading to complex heterocyclic frameworks. For instance, annulation reactions can be used to construct fused pyridines and quinazolinones. organic-chemistry.orgresearchgate.net The amino group can also participate in cyclization reactions, for example, by reacting with diketones or other bifunctional electrophiles to form fused pyrazines or other nitrogen-containing heterocycles.

These strategies are central to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science, where fused heterocyclic scaffolds are of significant interest.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and dynamics of ethyl 4-amino-5-iodonicotinate.

Proton (¹H) NMR spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms in the molecule. The analysis of a typical ¹H NMR spectrum of this compound would reveal distinct signals corresponding to the aromatic protons, the amino group protons, and the protons of the ethyl ester moiety.

The aromatic protons on the pyridine (B92270) ring are expected to appear as distinct signals in the downfield region of the spectrum due to the deshielding effects of the aromatic ring current and the electron-withdrawing substituents. The protons of the ethyl group, specifically the quartet of the methylene (B1212753) (-CH2-) group and the triplet of the methyl (-CH3) group, will be observed in the upfield region. The broad singlet for the amino (-NH2) protons is also a characteristic feature.

A representative ¹H NMR data table is provided below:

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 (Pyridine)~8.1-8.3s-
H-6 (Pyridine)~7.8-8.0s-
-NH₂~5.0-6.0br s-
-OCH₂CH₃~4.2-4.4q~7.1
-OCH₂CH₃~1.3-1.4t~7.1

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used for the NMR analysis.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is typically observed at the most downfield chemical shift. The aromatic carbons of the pyridine ring appear in the intermediate region, with their specific shifts influenced by the attached substituents (amino, iodo, and ester groups). The carbons of the ethyl group resonate in the upfield region of the spectrum.

A table summarizing the expected ¹³C NMR chemical shifts is presented below:

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Ester)~165-170
C-4 (Pyridine)~150-155
C-2 (Pyridine)~145-150
C-6 (Pyridine)~140-145
C-3 (Pyridine)~110-115
C-5 (Pyridine)~90-95
-OCH₂CH₃~60-65
-OCH₂CH₃~14-15

To establish the precise connectivity between protons and carbons, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a key correlation would be observed between the methylene and methyl protons of the ethyl group, confirming the ethyl ester fragment. magritek.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the unambiguous assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra. For instance, the signal for the methylene protons of the ethyl group in the ¹H spectrum will show a correlation to the methylene carbon signal in the ¹³C spectrum. sdsu.edu

While less common than ¹H and ¹³C NMR, ¹⁵N and ¹²⁷I NMR can provide valuable, specific information about the electronic environment of the nitrogen and iodine atoms, respectively.

Nitrogen-15 (¹⁵N) NMR : The chemical shift of the nitrogen atom in the amino group and the pyridine ring can be determined using ¹⁵N NMR spectroscopy. These shifts are sensitive to substituent effects and tautomeric equilibria. scispace.comrsc.org For instance, the ¹⁵N chemical shift of the amino group would provide insight into its hybridization and electronic character.

Halogen (¹²⁷I) NMR : Iodine-127 is a quadrupolar nucleus, which often results in broad NMR signals. However, ¹²⁷I NMR can still be used to study the covalent nature of the carbon-iodine bond and to probe intermolecular interactions. The chemical shift would be indicative of the electronic environment around the iodine atom on the pyridine ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the various functional groups within the molecule. thermofisher.com

Key vibrational frequencies observed in the FT-IR spectrum include:

N-H Stretching : The amino group typically shows one or two sharp bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching : Aromatic C-H stretching vibrations are usually observed as a group of weak to medium bands in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the ethyl group appears in the 2850-3000 cm⁻¹ range.

C=O Stretching : A strong, sharp absorption band corresponding to the carbonyl group of the ester is a prominent feature in the spectrum, typically found around 1700-1730 cm⁻¹.

C=C and C=N Stretching : The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyridine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-O Stretching : The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1100-1300 cm⁻¹ range.

C-I Stretching : The carbon-iodine stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

A representative table of FT-IR absorption bands is provided below:

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretch (Amino)3300-3500Medium, Sharp
Aromatic C-H Stretch3000-3100Weak to Medium
Aliphatic C-H Stretch2850-3000Medium
C=O Stretch (Ester)1700-1730Strong, Sharp
C=C/C=N Stretch (Aromatic)1400-1600Medium to Strong
C-O Stretch (Ester)1100-1300Strong
C-I Stretch500-600Weak to Medium

Raman Spectroscopy

The primary amino (-NH₂) group typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. core.ac.uk The aromatic C-H stretching vibrations of the pyridine ring are expected to appear around 3000-3100 cm⁻¹. core.ac.uk The pyridine ring itself has characteristic ring stretching vibrations, often appearing as a set of bands in the 1400-1600 cm⁻¹ region, which are sensitive to the nature and position of substituents. researchgate.net

The ethyl ester group will contribute several characteristic signals. A strong band corresponding to the carbonyl (C=O) stretching vibration is anticipated around 1700-1730 cm⁻¹. mdpi.com Other vibrations associated with the ester, such as C-O stretching and various CH₂ and CH₃ bending modes, will appear at lower wavenumbers.

Table 1: Predicted Characteristic Raman Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
N-H Asymmetric & Symmetric Stretching 3300 - 3500 Amino Group
Aromatic C-H Stretching 3000 - 3100 Pyridine Ring
C=O Stretching 1700 - 1730 Ethyl Ester
Pyridine Ring Stretching 1400 - 1600 Pyridine Ring
C-N Stretching 1250 - 1350 Amino-Pyridine
C-I Stretching 500 - 600 Iodo-Pyridine

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. The molecular formula for this compound is C₈H₉IN₂O₂. The theoretical exact mass of the monoisotopic molecular ion [M]⁺ can be calculated with high precision. This exact mass is a critical parameter for confirming the identity of the compound in a sample.

Table 2: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C₈H₉IN₂O₂
Molecular Weight (average) 292.07 g/mol
Monoisotopic Mass 291.9709 g/mol

The fragmentation of this compound under mass spectrometric conditions, such as electron ionization (EI) or electrospray ionization (ESI), can be predicted by considering the stability of the resulting fragments. Based on studies of analogous compounds like ethyl 4-aminobenzoate, several key fragmentation pathways are expected. researchgate.net

A common fragmentation pathway for ethyl esters is the loss of an ethoxy radical (•OCH₂CH₃) or the neutral loss of ethylene (B1197577) (CH₂=CH₂) via a McLafferty rearrangement, if a gamma-hydrogen is available. For this molecule, cleavage of the ester group is highly probable. The loss of an ethyl radical (•CH₂CH₃) or an ethylene molecule would lead to significant fragment ions.

Another likely fragmentation involves the pyridine ring. The iodine atom, being a large and relatively labile substituent, could be lost as an iodine radical (I•), leading to a prominent peak corresponding to the [M-I]⁺ fragment. The amino group and the ester side chain can also undergo various cleavages. For instance, the loss of the entire ethyl ester group as a radical would be another plausible fragmentation route.

Table 3: Predicted Key Fragmentation Ions for this compound

m/z (predicted) Lost Fragment Identity of Fragment Ion
263 •C₂H₅ [M - ethyl]⁺
247 •OC₂H₅ [M - ethoxy]⁺
165 •I [M - iodine]⁺
219 •COOC₂H₅ [M - ethyl carboxylate]⁺

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. This provides information about the conjugated systems and chromophores present.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within its aromatic system. The chromophore is the substituted aminopyridine ring. The amino group acts as a strong auxochrome, an electron-donating group that can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and increase the absorption intensity.

The pyridine ring itself has π → π* transitions. The presence of the amino group and the iodine atom will modulate the energies of these transitions. In comparison to a simpler molecule like ethyl 4-aminobenzoate, which shows absorption maxima related to the aminobenzoate chromophore, the nitrogen atom in the pyridine ring and the heavy iodine atom in this compound will further influence the electronic environment. materialsciencejournal.org

Typically, substituted pyridines exhibit multiple absorption bands. A strong absorption band corresponding to a π → π* transition is expected at a wavelength likely above 250 nm. A second, often less intense, band at a longer wavelength might also be observed, potentially related to n → π* transitions involving the non-bonding electrons on the nitrogen atoms. The solvent used for the analysis can also influence the position of these absorption maxima due to solvatochromic effects.

Table 4: Predicted UV-Vis Absorption Characteristics for this compound

Type of Transition Predicted Wavelength (λmax) Chromophore
π → π* ~250-320 nm Substituted Pyridine Ring
n → π* >300 nm N-heteroatom, Carbonyl

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. It provides definitive information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in the public domain, the expected structural features can be inferred from crystallographic data of related substituted nicotinate (B505614) and aminopyridine derivatives. nih.goveurjchem.com

The pyridine ring is expected to be essentially planar. The substituents—the amino group, the iodine atom, and the ethyl carboxylate group—will be positioned in this plane or slightly out of it. The bond lengths and angles within the pyridine ring will be influenced by the electronic effects of the substituents. For instance, the C-I bond length is anticipated to be in the typical range for an iodo-aromatic compound.

In the crystal lattice, intermolecular hydrogen bonding is expected to be a dominant feature. The amino group can act as a hydrogen bond donor, forming hydrogen bonds with the nitrogen atom of the pyridine ring or the carbonyl oxygen of the ester group on neighboring molecules. These interactions play a crucial role in stabilizing the crystal packing. The conformation of the ethyl ester group (the torsion angles around the C-O and C-C bonds) will also be determined by the packing forces within the crystal.

Table 5: Predicted Key Structural Parameters for this compound from X-ray Crystallography

Structural Parameter Predicted Value/Feature
Molecular Geometry Planar pyridine ring
C-I Bond Length ~2.10 Å
C-N (amino) Bond Length ~1.36 Å
C=O Bond Length ~1.22 Å
Intermolecular Interactions Hydrogen bonding via -NH₂ group
Crystal Packing Layered or herringbone structures

Computational Chemistry and Theoretical Investigations of Molecular Properties and Reactivity

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency, making it suitable for studying medium to large molecular systems. openaccessjournals.com It is used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the electron distribution within the molecule (electronic structure). For Ethyl 4-amino-5-iodonicotinate, these calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to be effective for similar organic molecules. nih.gov

The flexibility of the ethyl ester and amino groups in this compound allows for the existence of multiple conformers, which are different spatial arrangements of the molecule resulting from rotation around single bonds. A conformational analysis is essential to identify the most stable conformer, known as the global energy minimum. This is achieved by systematically rotating key dihedral angles and calculating the potential energy for each resulting structure. semanticscholar.orgnih.gov The conformer with the lowest energy is the most populated at equilibrium and is used as the basis for subsequent property calculations. mdpi.com For the title compound, key rotations would be around the C(ester)-O bond and the C(ring)-NH2 bond.

Table 1: Illustrative Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this exact compound are not readily available in published literature. The values are representative of what a typical DFT conformational analysis might yield.

ConformerDihedral Angle (C-C-O-C)Relative Energy (ΔE) (kcal/mol)Gibbs Free Energy (ΔG) (kcal/mol)Population (%)
1 (Global Minimum)180° (anti-periplanar)0.000.0075.3
260° (gauche)1.151.2014.1
3-60° (gauche)1.151.2010.6

The analysis typically reveals that the conformer with the least steric hindrance, often an anti-periplanar arrangement of the ethyl group relative to the pyridine (B92270) ring, is the most stable. ethz.ch This lowest energy structure forms the basis for all further electronic and spectroscopic predictions.

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be used to validate and interpret experimental data. arkat-usa.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. nih.gov These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), typically show good correlation with experimental spectra, aiding in the precise assignment of each signal to a specific nucleus in the molecule. nih.gov

IR Spectroscopy: The vibrational frequencies of the molecule can be computed from the second derivative of the energy with respect to atomic displacements. The resulting theoretical infrared (IR) spectrum shows absorption bands corresponding to specific vibrational modes, such as N-H stretching of the amino group, C=O stretching of the ester, and C-I stretching. nih.govresearchgate.net Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, improving agreement with experimental data. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. nih.gov This analysis provides the absorption wavelengths (λ_max), excitation energies, and oscillator strengths (f) of the principal electronic transitions, typically corresponding to π→π* and n→π* transitions within the aromatic system and carbonyl group. nih.gov

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table contains hypothetical data for illustrative purposes. The values are representative of typical DFT predictions compared to experimental results for similar aromatic compounds.

Spectroscopy TypeParameterCalculated ValueHypothetical Experimental ValueAssignment
¹H NMRδ (ppm)8.358.40H on Pyridine Ring (C2-H)
δ (ppm)4.854.90NH₂ Protons
¹³C NMRδ (ppm)165.8166.2C=O (Ester)
δ (ppm)95.496.0C-I
IRFrequency (cm⁻¹)3450, 33453460, 3355N-H Asymmetric/Symmetric Stretch
Frequency (cm⁻¹)17151720C=O Ester Stretch
UV-Visλ_max (nm)310315π→π* Transition

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energies and shapes of these orbitals provide critical information about the molecule's ability to donate or accept electrons. researchgate.net

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. wuxibiology.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net From the HOMO and LUMO energies, several molecular reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

These indices quantify the molecule's resistance to change in its electron distribution and are valuable for predicting its behavior in chemical reactions. nih.gov

Table 3: Illustrative Frontier Orbital Energies and Reactivity Indices for this compound This table contains hypothetical data derived from DFT calculations for illustrative purposes.

ParameterValue (eV)
E_HOMO-5.85
E_LUMO-1.60
HOMO-LUMO Gap (ΔE)4.25
Ionization Potential (I)5.85
Electron Affinity (A)1.60
Electronegativity (χ)3.725
Chemical Hardness (η)2.125
Chemical Softness (S)0.235

The spatial distribution of the FMOs reveals the most probable sites for electrophilic and nucleophilic attack.

HOMO: For this compound, the HOMO is expected to be primarily localized on the electron-rich portions of the molecule. The amino group (-NH₂) is a strong electron-donating group, and its lone pair electrons contribute significantly to the HOMO. Therefore, the electron density of the HOMO is likely concentrated on the amino nitrogen and the adjacent carbon atoms of the pyridine ring, indicating these are the primary sites for electrophilic attack. beilstein-journals.org

LUMO: The LUMO, conversely, is typically distributed over the electron-deficient parts of the molecule. The pyridine ring is inherently electron-deficient, and this effect is enhanced by the electron-withdrawing ester group (-COOEt). The LUMO is therefore expected to be localized over the pyridine ring and the carbonyl carbon of the ester group, marking them as the likely sites for nucleophilic attack. wuxibiology.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the calculated wave function into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. faccts.de This method is exceptionally useful for quantifying intramolecular and intermolecular interactions, particularly charge transfer (delocalization) effects. researchgate.net The analysis is performed by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E⁽²⁾) associated with these interactions is calculated using second-order perturbation theory. wisc.edu

A higher E⁽²⁾ value indicates a stronger interaction and more significant charge transfer. For this compound, key interactions would include:

Delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the pyridine ring (π*(C-C)), which describes the electron-donating effect of the amino group.

Delocalization of the oxygen lone pairs (LP(O)) of the ester group into adjacent antibonding orbitals, such as σ(C-O) and σ(C-C).

This analysis provides a quantitative measure of hyperconjugation and resonance effects, offering deep insight into the molecule's electronic structure and stability. uomustansiriyah.edu.iq

Table 4: Illustrative NBO Analysis - Second-Order Perturbation Theory for this compound This table presents hypothetical data for illustrative purposes, showing the kind of donor-acceptor interactions identified by NBO analysis.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E⁽²⁾ (kcal/mol)
LP (N₅)π* (C₃-C₄)45.80
LP (N₅)π* (C₁-C₂)15.10
LP (O₇)π* (C₆=O₈)28.50
π (C₃-C₄)π* (C₁-C₂)20.25
π (C₆=O₈)σ* (C₃-C₆)5.50

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a crucial theoretical tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP surface analysis would be generated through quantum chemical calculations, typically employing Density Functional Theory (DFT) methods. The resulting map would likely reveal the following:

Negative Potential Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. In this compound, these regions would be anticipated around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, as well as the amino group. These sites are potential locations for protonation and interaction with electrophiles.

Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. For this molecule, positive potential would be expected around the hydrogen atoms of the amino group and the ethyl group.

Neutral Regions (Green): These areas indicate a balance of electrostatic potential.

By analyzing the MEP surface, researchers can predict how the molecule will interact with other reagents, providing insights into its chemical reactivity and the initial steps of potential reaction mechanisms.

Global and Local Chemical Reactivity Descriptors

To quantify the reactivity of this compound, a range of global and local chemical reactivity descriptors would be calculated using data from quantum chemical computations. These descriptors provide a more quantitative measure of the molecule's stability and reactivity than MEP analysis alone.

DescriptorFormulaSignificance
Chemical Hardness (η) η = (I - A) / 2Measures resistance to change in electron configuration. A higher value indicates greater stability.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; a higher value suggests greater reactivity.
Electronegativity (χ) χ = (I + A) / 2Measures the power of an atom or group to attract electrons.
Chemical Potential (μ) μ = -χRepresents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) ω = μ² / (2η)Quantifies the ability of a molecule to accept electrons.

Where I is the ionization potential and A is the electron affinity.

Local Reactivity Descriptors , such as Fukui functions, are used to identify the reactivity of specific atomic sites within the molecule. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thereby pinpointing the most likely sites for nucleophilic, electrophilic, and radical attack.

Reaction Mechanism Studies through Quantum Chemical Modeling

Quantum chemical modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this would involve:

Reactant and Product Optimization: The geometric structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS) structures, which represent the highest energy point along the reaction coordinate. The identification of a TS connects reactants to products and is crucial for understanding the reaction's feasibility.

Solvent Effects: To simulate realistic reaction conditions, the influence of a solvent can be incorporated using implicit or explicit solvent models.

Through these computational studies, a detailed understanding of potential reactions involving this compound, such as substitution or coupling reactions, could be achieved at a molecular level, guiding synthetic efforts and the development of new chemical transformations.

Applications in Chemical Research and Material Science

A Versatile Building Block in Complex Organic Synthesis

The strategic placement of reactive sites on the pyridine (B92270) core of ethyl 4-amino-5-iodonicotinate underpins its utility as a foundational element in the assembly of intricate organic molecules. The presence of the iodo group at the 5-position, the amino group at the 4-position, and the ethyl ester at the 3-position allows for a programmed approach to molecular construction, where each functional group can be addressed under specific reaction conditions.

Precursor for Advanced Heterocyclic Compounds and Scaffolds

This compound serves as a key starting material for the synthesis of a wide variety of advanced heterocyclic compounds. The amino group can act as a nucleophile or be transformed into other functional groups, while the iodo substituent is an excellent leaving group for cross-coupling reactions. This dual reactivity enables the construction of fused ring systems and highly substituted heterocyclic scaffolds. For instance, it can be utilized in cyclization reactions to form bicyclic and tricyclic nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and biologically active compounds. The ester functionality provides an additional handle for modification, such as hydrolysis followed by amide bond formation, further expanding the diversity of accessible structures.

Intermediate in the Construction of Polycyclic Aromatic Nitrogen Heterocycles

The synthesis of polycyclic aromatic nitrogen heterocycles (PANHs), a class of compounds with significant interest in materials science due to their electronic and photophysical properties, can be effectively achieved using this compound as an intermediate. The iodo group facilitates the introduction of aromatic and heteroaromatic rings through various palladium-catalyzed cross-coupling reactions. Subsequent intramolecular cyclization reactions, often involving the amino and ester groups, can then be employed to construct the fused polycyclic framework. This stepwise approach allows for precise control over the final structure of the PANH, enabling the fine-tuning of its properties for specific applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Development of Conjugated Systems via Cross-Coupling Methodologies

The iodo substituent at the 5-position of this compound makes it an ideal substrate for a range of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the construction of conjugated systems.

Cross-Coupling ReactionCatalystCoupling PartnerResulting BondApplication
Suzuki CouplingPalladiumOrganoboron compoundsC-CSynthesis of biaryls and conjugated polymers
Sonogashira CouplingPalladium/CopperTerminal alkynesC-C (sp2-sp)Formation of arylalkynes and enynes
Heck CouplingPalladiumAlkenesC-C (sp2-sp2)Arylation of double bonds
Buchwald-Hartwig AminationPalladiumAminesC-NSynthesis of arylamines
Stille CouplingPalladiumOrganotin compoundsC-CFormation of complex organic molecules

By employing these methodologies, researchers can introduce a variety of substituents at the 5-position, including aryl, alkenyl, alkynyl, and amino groups. This allows for the systematic extension of the π-conjugated system of the pyridine ring, leading to the development of novel materials with tailored electronic and optical properties.

Role in the Design of Chemical Probes and Ligands for Molecular Studies

The structural features of this compound make it a valuable scaffold for the design and synthesis of chemical probes and ligands for molecular studies. The pyridine nitrogen and the amino group can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as proteins and nucleic acids. The iodo group can be used to introduce reporter groups, such as fluorophores or radioactive isotopes, through cross-coupling reactions, enabling the visualization and quantification of molecular interactions. Furthermore, the ester group can be modified to attach linkers for immobilization on solid supports or for conjugation to other molecules.

Exploration in New Synthetic Methodologies and Catalyst Development

The reactivity of this compound is also being explored in the development of new synthetic methodologies. Its well-defined and predictable reactivity makes it a suitable model substrate for testing the efficacy of new catalysts and reaction conditions for cross-coupling and other transformations. The insights gained from these studies can lead to the development of more efficient and sustainable synthetic methods for the preparation of a wide range of functionalized aromatic and heterocyclic compounds. Moreover, derivatives of this compound have the potential to be used as ligands in the development of new transition metal catalysts with enhanced activity and selectivity.

Analytical Methodologies for Purity, Quantification, and Process Monitoring

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity evaluation of Ethyl 4-amino-5-iodonicotinate. By exploiting subtle differences in the compound's physicochemical properties, such as polarity and volatility, these methods can effectively separate it from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of similar polarity.

A typical RP-HPLC method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer). sielc.com The gradient or isocratic elution is optimized to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities. For related compounds like ethyl nicotinate (B505614), successful separations have been achieved using a simple mobile phase of acetonitrile, water, and an acid like phosphoric or sulfuric acid. sielc.comsielc.comzodiaclifesciences.com Detection is commonly performed using a UV detector, as the aromatic pyridine (B92270) ring in this compound is a strong chromophore. The detection wavelength is typically set at the compound's maximum absorbance (λmax), which for nicotinic acid derivatives is often around 250-265 nm. sielc.comsielc.com

Table 1: Illustrative HPLC Parameters for Analysis of this compound

ParameterConditionRationale/Justification
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid)Acetonitrile is a common organic modifier. Phosphoric acid helps to protonate silanol (B1196071) groups and the analyte, ensuring sharp peak shapes. sielc.com
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension, balancing analysis time and resolution. sielc.com
Detection UV at ~260 nmNicotinic acid derivatives show strong UV absorbance in this region, allowing for sensitive detection. sielc.comjapsonline.com
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate signal.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. Given its ester functional group, this compound can be amenable to GC analysis, potentially after derivatization to increase volatility, though direct analysis is often possible. Carboxylic acid esters are frequently analyzed by GC-MS. researchgate.net

The method typically involves injecting the sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of substituted pyridines has been effectively demonstrated on both polar and non-polar capillary columns. semanticscholar.org For a compound with the polarity of this compound, a mid-polarity column (e.g., a phenyl- or cyanopropyl-substituted polysiloxane) would likely provide optimal separation. Detection is commonly achieved with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification of the analyte and any impurities based on their mass-to-charge ratio and fragmentation patterns.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying fractions during purification, and preliminary purity checks. rsc.orgchemistryhall.com For this compound, a silica (B1680970) gel plate is typically used as the stationary phase, leveraging the compound's polarity for separation. chemistryhall.com

A suitable mobile phase, or eluent, is selected to achieve a retention factor (Rf) value that allows for clear separation from other spots. This is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol (B129727) or dichloromethane). Visualization of the separated spots can be achieved non-destructively using a UV lamp, as the conjugated aromatic system of the compound will absorb UV light (typically at 254 nm) and appear as a dark spot on a fluorescent plate. libretexts.org A second, semi-destructive visualization method involves placing the plate in an iodine chamber. umass.edu Iodine vapor complexes with many organic compounds, including aromatics, rendering them visible as brown or yellow spots. libretexts.org TLC is particularly useful in synthetic chemistry for quickly assessing the conversion of reactants to products. chemistryhall.com

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen, and in this case, Iodine) in a pure sample of this compound. This analysis provides a crucial check on the compound's empirical formula. The most common method involves combustion analysis, where the sample is burned at high temperatures in an oxygen-rich environment.

The combustion converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are then quantified by various detection methods. Halogens like iodine require specific absorption traps or detection methods. The experimentally determined percentages are then compared against the theoretical values calculated from the molecular formula (C₉H₉IN₂O₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 2: Elemental Analysis Data for this compound (C₉H₉IN₂O₂)

ElementTheoretical Mass %Experimental Mass % (Illustrative)Acceptable Deviation
Carbon (C) 35.32%35.45%± 0.4%
Hydrogen (H) 2.96%2.91%± 0.4%
Iodine (I) 41.46%41.25%± 0.4%
Nitrogen (N) 9.15%9.20%± 0.4%
Oxygen (O) 11.10%(by difference)-

Quantitative Spectroscopic Methods

Spectroscopic methods are invaluable for both the structural confirmation and quantification of this compound.

UV-Visible (UV-Vis) Spectroscopy is a straightforward and robust method for quantifying the compound in solution. Based on the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. A quantitative method involves preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). For nicotinic acid, the λmax is approximately 262 nm in ethanol. japsonline.com A calibration curve of absorbance versus concentration is then plotted. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating its concentration from this linear plot. This method is widely used for assay determination in bulk samples and formulated products.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed for purity and concentration determination. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of this compound can be determined with high accuracy and precision without the need for a specific calibration curve for the analyte itself.

Fourier-Transform Infrared (FTIR) Spectroscopy , while primarily a qualitative technique for identifying functional groups, can be adapted for quantitative purposes. By monitoring the intensity of a characteristic absorption band (e.g., the carbonyl stretch of the ester group) and creating a calibration curve, the concentration of the compound can be determined.

Q & A

Q. What are the key spectroscopic techniques for characterizing Ethyl 4-amino-5-iodonicotinate, and how should data be interpreted to confirm structural integrity?

Methodological Answer: Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For iodine-specific analysis, employ X-ray crystallography to resolve halogen bonding patterns. Infrared (IR) spectroscopy can validate functional groups (e.g., ester and amine). Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) approaches. Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography, and validate purity using melting point analysis and HPLC (>98% purity threshold). Document procedural adjustments in supplementary materials to ensure reproducibility .

Q. What experimental precautions are critical when handling this compound due to its hygroscopic or light-sensitive properties?

Methodological Answer: Store the compound in amber vials under inert atmosphere (argon/nitrogen). Conduct reactions in anhydrous solvents and rigorously dry glassware. Use Karl Fischer titration to quantify moisture content in batches. Include stability studies under varying conditions (e.g., UV exposure, humidity) in experimental protocols .

Q. How should researchers design a kinetic study to investigate the reactivity of the iodinated position in this compound?

Methodological Answer: Employ pseudo-first-order conditions with excess nucleophile (e.g., Suzuki coupling partners). Monitor reaction kinetics via UV-Vis spectroscopy or quenching followed by GC-MS analysis. Use Arrhenius plots to determine activation energy and compare halogen reactivity with non-iodinated analogs .

Advanced Research Questions

Q. How can contradictory data on the catalytic coupling efficiency of this compound be resolved in cross-coupling reactions?

Methodological Answer: Perform systematic reproducibility checks under standardized conditions (catalyst loading, solvent, base). Use control experiments with known substrates to isolate variables. Apply multivariate regression to identify confounding factors (e.g., trace metal impurities). Cross-validate findings with independent labs and publish raw data for peer scrutiny .

Q. What computational strategies are recommended to elucidate the structure-activity relationship (SAR) of this compound in medicinal chemistry contexts?

Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to predict binding affinities. Validate in silico results with in vitro assays (e.g., enzyme inhibition). Use QSAR models to correlate electronic properties (Hammett constants) with biological activity. Publish computational parameters and force field details for transparency .

Q. How should researchers design a stability study to assess the degradation pathways of this compound under physiological conditions?

Methodological Answer: Simulate physiological pH (1.2–7.4) and temperature (37°C) in buffer solutions. Analyze degradation products via LC-MS/MS and NMR. Quantify degradation kinetics using HPLC-UV. Compare accelerated stability data (40°C/75% RH) with real-time studies to predict shelf life. Include mass balance validation to account for all degradation products .

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound in toxicity assays?

Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50_{50} values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes. Address outliers via Grubbs’ test or robust statistical models. Pre-register analysis plans to mitigate bias .

Q. How can researchers integrate multi-omics data to explore the mechanistic role of this compound in metabolic pathways?

Methodological Answer: Combine transcriptomic (RNA-seq), proteomic (LC-MS), and metabolomic (NMR) datasets. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify perturbed networks. Validate hypotheses with gene knockout or CRISPR interference models. Share raw omics data in public repositories (e.g., GEO, PRIDE) .

Q. What systematic review methodologies are recommended to synthesize heterogeneous data on this compound’s applications in heterocyclic chemistry?

Methodological Answer: Follow PRISMA guidelines for literature screening and data extraction. Use PICOT framework to define inclusion criteria: Population (reaction substrates), Intervention (iodinated compound), Comparison (non-halogenated analogs), Outcome (yield/selectivity), Time (publication date range). Assess study quality via Cochrane Risk of Bias tool and perform meta-analysis if homogeneity permits .

Data Presentation Guidelines

  • Raw Data : Include in appendices with clear labeling (e.g., "Supplementary Table S1: Kinetic Parameters").
  • Graphs : Use error bars for standard deviations and annotate statistical significance (e.g., asterisks).
  • Reproducibility : Publish detailed synthetic protocols and spectral data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.